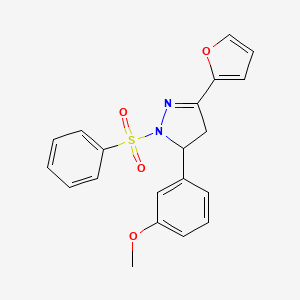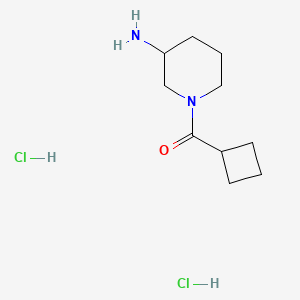![molecular formula C17H17NO4S B2997794 methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327176-72-6](/img/structure/B2997794.png)
methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is an organic compound notable for its distinct molecular structure and varied applications in scientific research. The compound features a conjugated system, allowing it to participate in a variety of chemical reactions. Its inclusion of both sulfonyl and ester groups makes it of particular interest in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-methyl aniline with methyl acrylate in the presence of a sulfonyl chloride. This process requires careful control of temperature and pH to ensure the desired Z-configuration of the product. The reaction is often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production method might be scaled up using continuous flow reactors to ensure uniformity and purity of the compound. Such reactors help maintain optimal reaction conditions and increase the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, to form nitro or hydroxylamine derivatives.
Reduction: : The sulfonyl group can be reduced to sulfides under mild conditions using reducing agents such as zinc or iron powder.
Substitution: : It undergoes electrophilic substitution reactions due to the presence of the electron-rich aromatic ring.
Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Application of zinc dust in acetic acid or catalytic hydrogenation.
Substitution: : Halogenation using bromine in acetic acid or nitration using a mixture of nitric and sulfuric acids.
Major Products Formed: The oxidation of the compound usually yields nitro-derivatives, while reduction may produce sulfides. Substitution reactions typically result in halogenated or nitrated products, depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is utilized in a range of scientific domains:
Chemistry: : It serves as a building block in organic synthesis, particularly in the creation of complex aromatic compounds.
Biology: : The compound’s derivatives are explored for their potential as bioactive molecules, including antibacterial and antifungal agents.
Medicine: : Research focuses on its analogs as possible pharmaceutical intermediates, particularly in the synthesis of anti-inflammatory drugs.
Industry: : Its stability and reactivity make it useful in the development of dyes and polymers.
Wirkmechanismus
The biological activity of methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is primarily due to its ability to interact with biological macromolecules. The sulfonyl group can form strong hydrogen bonds with proteins, potentially inhibiting enzyme activity. The compound may also interfere with cellular signaling pathways by binding to specific receptors, thus altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
Methyl (2Z)-3-[(4-bromophenyl)amino]-2-(phenylsulfonyl)acrylate
Highlighting Its Uniqueness: Methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to the methyl group on the amino-benzene ring, which can influence its electron density and reactivity. This slight modification can significantly affect the compound’s physical properties and biological activity, setting it apart from its analogs with different substituents.
This compound's fascinating properties make it a valuable subject of study in multiple scientific fields, from synthetic chemistry to potential medical applications. Its preparation, reactivity, and unique features ensure it will remain a significant focus of research and industrial use.
Eigenschaften
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-methylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-8-10-14(11-9-13)18-12-16(17(19)22-2)23(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRDZQWFYMTWRM-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
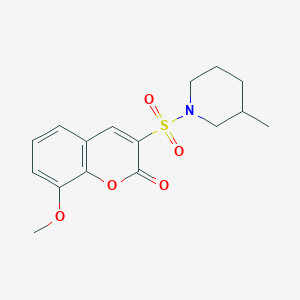
![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)
![2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2997715.png)
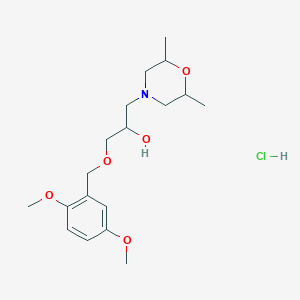
![methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate](/img/structure/B2997717.png)
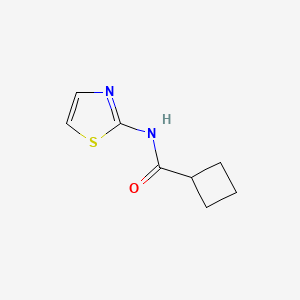
![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997720.png)
![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2997722.png)



![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2997732.png)
